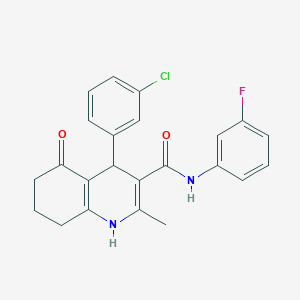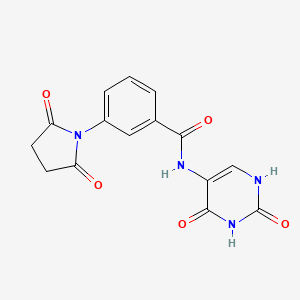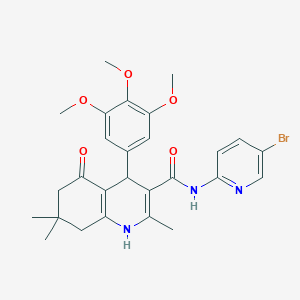![molecular formula C23H21N5O5S B11648194 [(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a mouthful, but its structure is fascinating! It belongs to the class of thiazolidinone derivatives. Let’s break it down:
- The (2Z)-2 indicates the geometry of the double bond.
- The 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl moiety is a pyrazolone ring with a phenyl group and two methyl groups.
- The (E)-(2-hydroxyphenyl)methylidene]amino part involves an imine group (C=N) attached to a hydroxyphenyl group.
- Finally, the 4-oxo-1,3-thiazolidin-5-yl]acetic acid segment features a thiazolidinone ring with an acetic acid side chain.
准备方法
Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves the condensation of a pyrazolone with an aldehyde or ketone, followed by cyclization with a thiol. The imine formation occurs during this process.
Reaction Conditions::- Pyrazolone synthesis: Typically, the reaction is carried out in a solvent like ethanol or acetic acid, using a base (e.g., sodium hydroxide) to facilitate condensation.
- Thiazolidinone formation: Cyclization occurs under acidic conditions, often using hydrochloric acid or sulfuric acid.
- Imine formation: The imine linkage forms via condensation between the hydroxyphenyl group and the pyrazolone.
Industrial Production:: While not widely produced industrially, research labs synthesize this compound for further investigation.
化学反应分析
Reactions::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the imine group yields the corresponding amine.
Substitution: The phenyl group can be substituted with other functional groups.
Thionyl chloride: Used for pyrazolone chlorination.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Hydrazine hydrate (N₂H₄·H₂O): Reduces the imine to the amine.
Alkylating agents: Used for phenyl group substitution.
Major Products:: The oxidation and substitution reactions yield diverse derivatives with altered properties.
科学研究应用
This compound finds applications in:
Medicine: Investigated for potential antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Biology: Used as a scaffold for designing enzyme inhibitors.
Industry: Limited applications due to its complex synthesis.
作用机制
The compound’s effects likely involve interactions with specific molecular targets or pathways. detailed studies are ongoing.
相似化合物的比较
While there are related thiazolidinones, this compound’s unique structure sets it apart. Similar compounds include compound A) and compound B).
: References to similar compounds are placeholders for illustrative purposes.
属性
分子式 |
C23H21N5O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC 名称 |
2-[2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-3-[(E)-(2-hydroxyphenyl)methylideneamino]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C23H21N5O5S/c1-14-20(22(33)28(26(14)2)16-9-4-3-5-10-16)25-23-27(21(32)18(34-23)12-19(30)31)24-13-15-8-6-7-11-17(15)29/h3-11,13,18,29H,12H2,1-2H3,(H,30,31)/b24-13+,25-23? |
InChI 键 |
SYXBBSLURNGYLC-MRMWFTFXSA-N |
手性 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)/N=C/C4=CC=CC=C4O |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3N(C(=O)C(S3)CC(=O)O)N=CC4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[4-(propan-2-yl)benzyl]aniline](/img/structure/B11648121.png)


![7-[(4-chlorobenzyl)oxy]-3-(3-methylphenoxy)-4H-chromen-4-one](/img/structure/B11648135.png)
![4-Fluoro-N-(4-oxo-3,4-dihydro-benzo[e][1,3]thiazin-2-ylidene)-benzamide](/img/structure/B11648138.png)
![2-{[(3-Methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11648151.png)
![Ethyl 7-chloro-8-methyl-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11648156.png)
![(5Z)-5-({3-Bromo-4-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11648158.png)

![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11648181.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
